molecular formula C9H8N2O2 B7819984 2-methoxy-1H-quinazolin-4-one

2-methoxy-1H-quinazolin-4-one

Cat. No.: B7819984
M. Wt: 176.17 g/mol
InChI Key: VBTJLUHQGXNGAO-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methoxy-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in antimicrobial susceptibility testing, which is crucial for detecting drug resistance in pathogens and ensuring the efficacy of antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1H-quinazolin-4-one typically involves the preparation of antibiotic solutions through serial two-fold dilutions in a liquid growth mediumThe antibiotic-containing tubes are inoculated with a standardized bacterial suspension, and the concentration of the antibiotic is adjusted to achieve the desired effect .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of commercially marketed materials and devices for rapid automated instrument methods. These methods provide flexibility and cost savings, making them suitable for large-scale production. The broth microdilution method is widely used in industrial production due to its accuracy and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the chemical structure of this compound, leading to the formation of new compounds.

    Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield new compounds with different functional groups.

Scientific Research Applications

2-methoxy-1H-quinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-1H-quinazolin-4-one involves its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The compound targets specific molecular pathways in bacterial cells, preventing them from synthesizing essential proteins and nucleic acids. This inhibition leads to the death of the bacterial cells and the prevention of infection .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methoxy-1H-quinazolin-4-one include other antimicrobial agents used in susceptibility testing, such as:

  • Penicillin
  • Erythromycin
  • Cephalosporins

Uniqueness

What sets this compound apart from other similar compounds is its specific mechanism of action and its effectiveness in detecting drug resistance in a wide range of bacterial species. The compound’s ability to provide accurate and reliable results in antimicrobial susceptibility testing makes it a valuable tool in clinical and industrial settings .

Properties

IUPAC Name

2-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTJLUHQGXNGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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